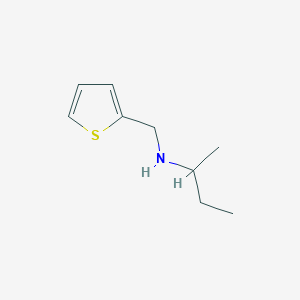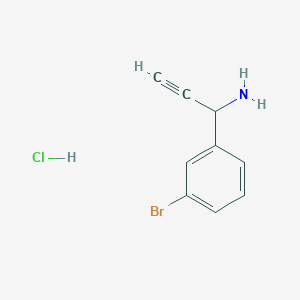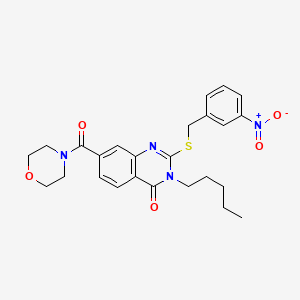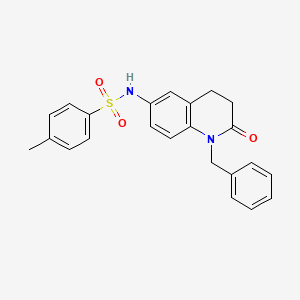
N-(thiophen-2-ylmethyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(thiophen-2-ylmethyl)butan-2-amine” is a compound that belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as a key element . The compound is likely to have a structure similar to butylamine, which is an organic compound with the formula CH3(CH2)3NH2 . The “N-(thiophen-2-ylmethyl)” part of the name suggests that this compound has a thiophene ring attached to the nitrogen of the butan-2-amine .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a butan-2-amine backbone with a thiophene ring attached to the nitrogen atom. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Amines, including “this compound”, can act as both bases and nucleophiles due to the unshared electron pair on the nitrogen atom . They can undergo a variety of reactions, including alkylation, acylation, and condensation with carbonyls . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, butylamine, which has a similar structure, is a colorless liquid with a fishy, ammonia-like odor . It is soluble in all organic solvents but insoluble in water . The compound’s exact properties, such as its melting point, boiling point, and density, would need to be determined experimentally .Scientific Research Applications
1. Occupational Health:
- A study reported cases of contact sensitivity to amine antiozonants like N-isopropyl-N'-phenylparaphenylenediamine (IPPD) used in rubber manufacturing, primarily in the tire industry. The research highlighted the cross-reaction of IPPD with other amine antiozonants and its implications for occupational health (Herve‐Bazin et al., 1977).
2. Analytical Chemistry:
- A study developed and validated a reliable gas chromatography-mass spectrometry method for quantifying N,N-dimethyl-2-phenylpropan-1-amine (NN-DMPPA), an amine-related substance, in human urine. This method was significant for understanding the excretion profile of NN-DMPPA, especially in the context of anti-doping controls (Wójtowicz et al., 2016).
3. Cancer Research:
- A study investigated the association of genotypes of enzymes responsible for activating carcinogenic aromatic amines, such as N-acetyltransferase NAT2, with urothelial cancer in a Japanese population. This research is crucial for understanding the genetic predisposition and the role of environmental factors like aromatic amines in cancer risk (Ozawa et al., 2002).
4. Occupational Safety and Health:
- The exposure to heterocyclic amines in cooked foods and their potential health effects were examined. Studies highlighted the carcinogenic potential of these amines and the importance of understanding their presence in the human diet for occupational safety and health considerations (Wakabayashi et al., 1993; Turteltaub et al., 1999; Bryant et al., 1988).
5. Forensic Toxicology:
- Research has been conducted on specific amine derivatives and their metabolites, which are relevant in the context of drug testing and forensic toxicology. This includes the analysis of potential false positives in drug tests due to the presence of certain amine compounds (Kraemer et al., 2001).
6. Medical Applications:
- Studies on medical adhesives like N-butyl-2-cyanoacrylate, used for surgical incisions, have shown positive outcomes in terms of healing and reduced complications. This type of research is critical for improving post-surgical recovery and understanding the interactions of such compounds with human tissues (Amiel et al., 1999).
Mechanism of Action
The mechanism of action of “N-(thiophen-2-ylmethyl)butan-2-amine” would depend on its specific biological or chemical activity. For instance, many amines act as bases, accepting a proton to form a positively charged ammonium ion . If “this compound” has biological activity, its mechanism of action could involve interactions with biological targets such as proteins or enzymes.
Safety and Hazards
The safety and hazards of “N-(thiophen-2-ylmethyl)butan-2-amine” would depend on its specific physical and chemical properties. For instance, many amines, including butylamine, are flammable and can cause burns and eye damage . They may also be harmful if swallowed or inhaled . Specific safety data for “this compound” would need to be determined through safety testing .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-3-8(2)10-7-9-5-4-6-11-9/h4-6,8,10H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNAXMIPDHAVNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B2406334.png)

![2,3-dimethyl-5-(phenylsulfonyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2406339.png)
![6-Acetyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2406340.png)
![2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B2406341.png)

![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2406349.png)
![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)

